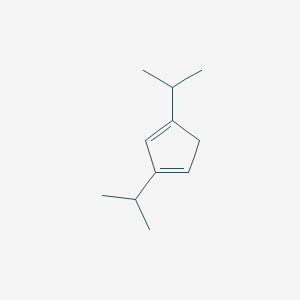

1,3-Di(propan-2-yl)cyclopenta-1,3-diene

説明

1,3-Di(propan-2-yl)cyclopenta-1,3-diene is a substituted cyclopentadiene derivative featuring two isopropyl groups at the 1 and 3 positions of the five-membered conjugated diene ring. This compound is structurally related to cyclopenta-1,3-diene (C₅H₆), a fundamental diene in organic synthesis known for its high reactivity in Diels-Alder reactions and coordination chemistry . The isopropyl substituents introduce steric bulk and electron-donating effects, which modulate its electronic properties, solubility, and reactivity compared to unsubstituted cyclopentadiene. Applications of such substituted cyclopentadienes span polymer synthesis, catalysis, and materials science, where steric and electronic tuning of the diene system is critical .

特性

CAS番号 |

123278-27-3 |

|---|---|

分子式 |

C11H18 |

分子量 |

150.26 g/mol |

IUPAC名 |

1,3-di(propan-2-yl)cyclopenta-1,3-diene |

InChI |

InChI=1S/C11H18/c1-8(2)10-5-6-11(7-10)9(3)4/h5,7-9H,6H2,1-4H3 |

InChIキー |

QCEFTGHIXRHYPC-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=CC1)C(C)C |

正規SMILES |

CC(C)C1=CC(=CC1)C(C)C |

同義語 |

1,3-Cyclopentadiene,1,3-bis(1-methylethyl)-(9CI) |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,3-Diisopropyl-1,3-cyclopentadiene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of 1,3-Diisopropyl-1,3-cyclopentadiene may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

化学反応の分析

Types of Reactions

1,3-Diisopropyl-1,3-cyclopentadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of diisopropyl-substituted cyclopentenones or cyclopentanones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of diisopropyl-substituted cyclopentanes.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (e.g., chlorine, bromine), nitric acid, or sulfuric acid under controlled conditions.

Major Products

Oxidation: Diisopropyl-substituted cyclopentenones or cyclopentanones.

Reduction: Diisopropyl-substituted cyclopentanes.

Substitution: Halogenated, nitrated, or sulfonated derivatives of 1,3-Diisopropyl-1,3-cyclopentadiene.

科学的研究の応用

1,3-Diisopropyl-1,3-cyclopentadiene has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various cyclopentadienyl ligands, which are essential in the formation of metallocenes and other organometallic complexes.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

作用機序

The mechanism of action of 1,3-Diisopropyl-1,3-cyclopentadiene and its derivatives involves interactions with specific molecular targets and pathways. For example, in catalytic applications, the compound forms stable complexes with transition metals, facilitating various chemical transformations. In biological systems, its derivatives may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects .

類似化合物との比較

Key Observations :

Diels-Alder Reactions

- Unsubstituted Cyclopenta-1,3-diene: Highly reactive due to minimal steric hindrance, making it a preferred diene in synthesizing norbornene derivatives and polymers .

- 1,3-Di(propan-2-yl)cyclopenta-1,3-diene: Reduced reactivity due to steric bulk but offers regioselectivity advantages in reactions with bulky dienophiles .

- Aryl-Substituted Derivatives : Aryl groups (e.g., p-tolyl) enhance conjugation, enabling applications in optoelectronic materials but lowering reactivity in traditional Diels-Alder reactions .

Coordination Chemistry

- Titanium Complexes : Cyclopenta-1,3-diene derivatives form stable complexes with metals like titanium. The isopropyl substituents in 1,3-Di(propan-2-yl)cyclopenta-1,3-diene may influence ligand geometry and catalytic activity in polymerization reactions compared to unsubstituted analogs .

- Lithium Complexes : Cyclopentadienyllithium (unsubstituted) is a strong nucleophile, whereas alkyl-substituted variants like the target compound may exhibit reduced basicity due to steric shielding .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。